physicochemical properties of 1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid
physicochemical properties of 1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid
[1][2]
Executive Summary
1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid (CAS: 1217673-08-9 for the rel-(3R,4S) isomer) is a specialized heterocyclic building block used primarily in medicinal chemistry as a scaffold for designing proline-mimetic drugs, enzyme inhibitors, and peptidomimetics.[1][2][3] Its structure features a pyrrolidine ring with a quaternary carbon center at position 3, introducing rigid stereochemical constraints that are valuable for locking bioactive conformations.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and experimental characterization protocols.
Structural Characterization & Stereochemistry[1][4]
Molecular Architecture
The molecule consists of a five-membered pyrrolidine ring substituted at three positions:[1]
-
Position 1 (N): A benzyl group, which provides lipophilic bulk and protects the amine, lowering its basicity slightly compared to alkyl amines.
-
Position 3: A quaternary center bearing both a methyl group and a carboxylic acid.[1] This quaternary center is the critical structural feature, restricting ring puckering and freezing the conformation.
-
Position 4: A secondary carbon bearing the second carboxylic acid.[1]
Stereochemical Complexity
The compound possesses two chiral centers at C3 and C4.[1] Due to the ring structure, two relative stereochemical configurations are possible:
-
Cis-isomer: The C3-carboxyl and C4-carboxyl groups are on the same face of the ring.[1] This isomer is prone to forming a cyclic anhydride upon dehydration.[1]
-
Trans-isomer: The carboxyl groups are on opposite faces.[1] This is generally the thermodynamically preferred isomer during synthesis due to reduced steric repulsion between the bulky groups.[1]
Note on Quaternary Center: The presence of the methyl group at C3 creates significant steric crowding (A-value effect), often forcing the substituents into specific equatorial/axial orientations to minimize 1,3-diaxial interactions.
Physicochemical Properties[1][5][6]
Ionization Profile (pKa)
The molecule is a zwitterionic ampholyte with three ionizable groups.[1] Understanding the dissociation constants is critical for formulation and synthesis.[1]
| Ionizable Group | Estimated pKa | Description |
| Carboxyl 1 (C3-COOH) | 3.2 – 3.6 | The most acidic group.[1] Acidity is enhanced by the inductive effect of the nearby quaternary center and the electron-withdrawing nitrogen.[1] |
| Carboxyl 2 (C4-COOH) | 4.5 – 5.0 | Less acidic than C3 due to distance from the quaternary center and potential H-bonding stabilization.[1] |
| Pyrrolidine Nitrogen | 8.8 – 9.4 | The tertiary amine is basic, but the N-benzyl group and the inductive withdrawal from the nearby carboxyls slightly reduce the pKa compared to unsubstituted pyrrolidine (pKa ~11.3). |
Protonation States Diagram
The following diagram illustrates the species distribution across the pH scale.
Figure 1: Predicted sequential deprotonation pathway of 1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid.[1]
Lipophilicity (LogP/LogD)[1]
-
LogP (Neutral form): Estimated at 1.8 – 2.2 .[1] The benzyl group (+2.[1][4][5]5) and methyl group (+0.[1][4]5) counterbalance the hydrophilicity of the pyrrolidine core and carboxylic acids.
-
LogD (pH 7.4): Estimated at -1.5 to -0.5 .[1] At physiological pH, both carboxylic acids are ionized (COO⁻) and the amine is protonated (NH⁺), resulting in a net negative charge (anionic/zwitterionic mix). This makes the molecule highly water-soluble and less permeable to lipid membranes without derivatization (e.g., esterification).[1]
Solubility
-
Water: High solubility at pH > 5 (as salt) and pH < 2 (as salt).[1] Minimum solubility occurs near the isoelectric point (pI ~ 4.0–4.5), where the net charge is zero, potentially leading to precipitation.
-
Organic Solvents: The free acid has limited solubility in non-polar solvents (hexane, toluene) but dissolves in polar aprotic solvents (DMSO, DMF, Methanol).
Synthetic Routes & Manufacturing[1][6]
The most robust synthesis of this scaffold involves a [3+2] cycloaddition strategy.[1][6] This method constructs the pyrrolidine ring while simultaneously establishing the C3/C4 stereochemistry.[1]
Synthesis Workflow
-
Dipole Formation: An azomethine ylide is generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine using a catalytic acid (TFA).[1]
-
Dipolarophile: Citraconic anhydride (or dimethyl citraconate) serves as the dipolarophile.[1] The methyl group on the double bond becomes the C3-methyl.[1]
-
Cycloaddition: The ylide adds to the double bond.[1] The stereochemistry is controlled by the approach of the ylide (endo/exo), typically favoring the trans relationship in thermodynamic conditions.
-
Hydrolysis: If the anhydride or ester is used, hydrolysis yields the final dicarboxylic acid.
Figure 2: Synthetic pathway via [3+2] cycloaddition of azomethine ylide and citraconic anhydride.[1]
Experimental Protocols
Determination of pKa (Potentiometric Titration)
To accurately determine the three ionization constants.[1]
Materials:
-
Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).
-
0.1 M KOH and 0.1 M HCl standard solutions.[1]
-
Inert atmosphere (Argon/Nitrogen purge) to prevent carbonate formation.[1]
Procedure:
-
Sample Prep: Dissolve 5 mg of the compound in 20 mL of degassed water (or 0.15 M KCl background electrolyte).
-
Acid Titration: Adjust pH to ~2.0 using 0.1 M HCl to ensure full protonation.
-
Base Titration: Titrate with 0.1 M KOH in small increments (e.g., 5 µL) up to pH 12.0.
-
Data Analysis: Plot pH vs. Volume of Titrant. Use the Bjerrum difference plot or second derivative method to identify inflection points corresponding to pKa1 (COOH), pKa2 (COOH), and pKa3 (NH).
LogD Determination (Shake-Flask Method)
To determine lipophilicity at physiological pH (7.4).[1]
Materials:
-
Phosphate-buffered saline (PBS) pH 7.4.[1]
-
1-Octanol (saturated with buffer).[1]
-
HPLC system with UV detection (254 nm).[1]
Procedure:
-
Saturation: Pre-saturate octanol with PBS and PBS with octanol for 24 hours.
-
Dissolution: Dissolve the compound in the aqueous phase (PBS) to a known concentration (
). -
Equilibration: Mix equal volumes of the aqueous sample and octanol in a glass vial. Shake vigorously for 1 hour, then centrifuge to separate phases.
-
Quantification: Analyze the aqueous phase by HPLC to determine the equilibrium concentration (
). -
Calculation:
Note: If the compound is highly hydrophilic (LogD < -1), the concentration in octanol may be too low to measure accurately by difference; direct measurement of the octanol phase may be required.[1]
References
-
Synthesis via [3+2] Cycloaddition
-
Pandey, G., et al. "Azomethine Ylide Cycloaddition Strategies." Comprehensive Organic Synthesis II, Vol 4, 2014.
-
Detailed methodology for N-benzyl azomethine ylide generation: Journal of Organic Chemistry, 1998, 63(3), 760-768.[1]
-
- Physicochemical Properties of Pyrrolidines: Carrupt, P.A., et al. "Ionization and Lipophilicity in Drug Discovery." Methods and Principles in Medicinal Chemistry, Vol 23.
-
pKa Data Sources
-
Compound Data
Sources
- 1. 有机砌块 [huatengsci.com]
- 2. (3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid | 1217673-08-9 [chemicalbook.com]
- 3. 1217673-08-9|rel-(3R,4S)-1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 4. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
